2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

KV1.3 ion channel inhibition Anticancer drug discovery Structure-activity relationship

Procure 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 2320682-36-6) as the structurally defined KV1.3 reference point within the thiophene-benzamide class. Unlike near-neighbour analogues with altered benzamide substitution or thiophen-2-yl isomers, this compound's precise 2,5-dimethyl, thiophen-3-yl, and tetrahydropyran architecture is prerequisite for reproducing published biological results (IC50 1.9 μM vs KV1.3, confirmed apoptosis induction in Colo-357 spheroids). Sourcing the exact scaffold ensures assay-to-assay consistency in electrophysiology selectivity panels and SAR campaigns. Apply for target engagement de-risking before advancing potent but divergent chemical series.

Molecular Formula C19H23NO2S
Molecular Weight 329.46
CAS No. 2320682-36-6
Cat. No. B2388081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
CAS2320682-36-6
Molecular FormulaC19H23NO2S
Molecular Weight329.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3
InChIInChI=1S/C19H23NO2S/c1-14-3-4-15(2)17(11-14)18(21)20-13-19(6-8-22-9-7-19)16-5-10-23-12-16/h3-5,10-12H,6-9,13H2,1-2H3,(H,20,21)
InChIKeyXMHDUWPWMFJVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 2320682-36-6): Procurement-Relevant Compound Identity


2,5-Dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 2320682-36-6) is a synthetic small molecule belonging to the thiophene-benzamide class, characterized by a 2,5-dimethylbenzamide core linked via a methylene spacer to a 4-(thiophen-3-yl)tetrahydro-2H-pyran moiety [1]. This compound features as a member of a novel structural class of voltage-gated potassium channel KV1.3 inhibitors, disclosed in primary research literature for their potential anticancer activity [2]. Its distinctive substitution pattern—specifically the combination of 2,5-dimethyl substitution on the benzamide ring with the thiophen-3-yl (rather than thiophen-2-yl) and tetrahydropyran scaffold—places it within a focused structure-activity relationship (SAR) series where subtle positional changes on the benzamide and thiophene rings critically modulate both potency and selectivity for the KV1.3 channel over related KV channel subtypes [2].

Why 2,5-Dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide Cannot Be Substituted by Other Thiophene-Benzamide Analogs


Within the thiophene-benzamide KV1.3 inhibitor class, small modifications to the benzamide substituents, the thiophene ring position, or the linker architecture result in steep structure-activity cliffs, making generic substitution scientifically invalid for procurement. Published SAR data from the parent study demonstrates that analogues with altered benzamide substitution (e.g., 2-chloro, 2-fluoro, or 2-methoxy variants) and those bearing a thiophen-2-yl instead of thiophen-3-yl group exhibit markedly reduced KV1.3 inhibitory potency and altered selectivity profiles against KV1.1, KV1.5, and other off-target channels [1]. The tetrahydropyran ring, a key conformational constraint, distinguishes this series from linear-alkyl-linked analogues that lack the cyclic ether, directly impacting channel blocking kinetics and cellular antiproliferative efficacy [1]. Therefore, sourcing precisely the 2,5-dimethyl, thiophen-3-yl, tetrahydropyran-containing compound—rather than a near neighbour—is prerequisite for reproducing published biological results or advancing structure-activity relationship campaigns.

Quantitative Differentiation Evidence: 2,5-Dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide vs. Closest Comparators


KV1.3 Inhibitory Potency: Direct Comparison with the Unsubstituted Benzamide and Thiophen-2-yl Analogues

The target compound (designated compound 4 in the source study) exhibits an IC50 of 1.9 ± 0.03 μM against human KV1.3 channels expressed in Xenopus laevis oocytes, measured by whole-cell voltage-clamp [1]. This represents a substantial improvement over the unsubstituted benzamide progenitor (compound 1, IC50 > 100 μM) and over the thiophen-2-yl positional isomer (compound 2, IC50 ~ 3.1 μM) [1]. The 2,5-dimethylbenzamide modification therefore restores approximately 53-fold potency relative to the parent scaffold, and provides a 1.6-fold advantage over the alternative thiophene attachment orientation.

KV1.3 ion channel inhibition Anticancer drug discovery Structure-activity relationship

Selectivity Profile Over KV1.1 (Neuronal Off-Target): Class-Level and Cross-Study Evidence

Class-level SAR indicates that the thiophene-benzamide series, including the target 2,5-dimethyl compound, achieves a selectivity margin of approximately 10- to 20-fold for KV1.3 over KV1.1, a critical neuronal off-target whose blockade can cause neurotoxicity [1]. The most optimized analogue in the series (compound 44) demonstrated a KV1.1/KV1.3 IC50 ratio exceeding 20; the target compound 4, though less potent overall, preserves a meaningful selectivity window that distinguishes it from non-thiophene containing KV1.3 blockers which often exhibit poor KV1.1 discrimination [1]. No direct head-to-head selectivity data for compound 4 versus other benzamide-substituted analogues is available; however, the trend within the congeneric series supports a class-level selectivity expectation.

KV1.3 selectivity Neuronal safety Ion channel pharmacology

Functional Anticancer Activity: Spheroid Apoptosis Induction and Panc-1 Proliferation Inhibition

Compound 4 (the target 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide) induced significant apoptosis in Colo-357 pancreatic cancer spheroids at concentrations consistent with its KV1.3 IC50, as quantified by caspase-3/7 activation assays [1]. In parallel, compounds from this series (14, 37, 43, and 44) significantly inhibited proliferation of Panc-1 pancreatic cancer cells in 2D monolayer cultures [1]. Although compound 4 was not directly compared with other KV1.3 inhibitors in the same spheroid assay, its functional cellular efficacy—coupled with its defined potency and selectivity profile—positions it as a validated tool compound for KV1.3-dependent apoptosis studies.

Tumor spheroid apoptosis Antiproliferative activity Pancreatic cancer

Chemical Identity and Computed Drug-Likeness: Molecular Properties of the Target Benzamide

The target compound has a molecular weight of 329.5 g/mol, calculated XLogP3-AA of 3.7, topological polar surface area (TPSA) of 66.6 Ų, and 1 hydrogen bond donor / 3 hydrogen bond acceptors [1]. These computed parameters place it within favorable drug-like chemical space (Lipinski Rule of Five compliance). In contrast, many close analogues with bulkier substituents or additional polar groups exceed TPSA > 90 Ų or molecular weight > 450 Da, potentially compromising passive membrane permeability and oral bioavailability. The balanced lipophilicity and moderate TPSA of the 2,5-dimethyl derivative predict superior permeability compared to more polar benzamide substitution patterns (e.g., 2-methoxy or 2-carboxy variants).

Drug-likeness Physicochemical properties Medicinal chemistry

Patent-Supported Intellectual Property Position: FABP4/5 Inhibitor Claims in the Non-annulated Thiophenylamide Class

The chemical scaffold encompassing 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is claimed in Hoffmann-La Roche's patent family on non-annulated thiophenylamides as inhibitors of fatty acid-binding protein 4 and/or 5 (FABP4/5) for metabolic and inflammatory indications [1]. The specific compound is enumerated among exemplary structures, indicating that its synthesis and biological evaluation against FABP4/5 have been carried out, although quantitative binding or inhibition data are not publicly disclosed in the patent document. This patent protection distinguishes the compound from unpatented analogues and may be relevant for organizations concerned with freedom-to-operate or seeking licensing opportunities.

FABP4/5 inhibition Patent landscape Metabolic disease

Optimal Research and Procurement Application Scenarios for 2,5-Dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide


KV1.3-Mediated Anticancer Drug Discovery: Tool Compound for Target Validation and SAR Expansion

Researchers developing selective KV1.3 inhibitors for oncology indications (pancreatic cancer, melanoma, leukemia) should procure this compound as a structurally defined reference point within the thiophene-benzamide series. With an IC50 of 1.9 μM against KV1.3 expressed in oocytes, confirmed apoptosis induction in Colo-357 spheroids, and a selectivity margin over KV1.1, it serves as a benchmark for evaluating new analogues and for de-risking target engagement before advancing more potent but structurally divergent compounds [1].

Comparative Selectivity Profiling Against KV1 Channel Subtypes

Electrophysiology laboratories conducting side-by-side selectivity panels should include this compound to benchmark the contribution of the 2,5-dimethylbenzamide-thiophen-3-yl-tetrahydropyran architecture to channel subtype discrimination. Its selectivity profile, inferred from class-level trends, can be systematically compared with KV1.2, KV1.4, and KV1.5 data generated in-house [1].

Chemical Probe for FABP4/5 and Metabolic Disease Target Engagement Studies

Given the Hoffmann-La Roche patent disclosure of non-annulated thiophenylamides as FABP4/5 inhibitors, this compound may be sourced for secondary pharmacology investigations in metabolic disease models (diabetes, atherosclerosis, inflammation) [2]. Procurement is justified where dual KV1.3/FABP4 activity is hypothesized, or where FABP5-mediated signaling is under interrogation, though users must independently verify target engagement potency in their assay systems.

Medicinal Chemistry Scaffold Hopping and Bioisostere Replacement Campaigns

The tetrahydropyran ring and thiophen-3-yl moiety represent a defined conformational and electronic constellation that medicinal chemists can exploit for scaffold-hopping exercises. Sourcing this compound allows systematic comparison with oxane-, piperidine-, or cyclohexyl-linked analogues, facilitating rational design of next-generation KV1.3 or FABP inhibitors with improved pharmacokinetic properties [1][2].

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